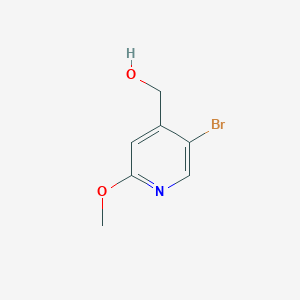

5-Bromo-2-methoxypyridine-4-methanol

Description

5-Bromo-2-methoxypyridine-4-methanol (CAS: 1227589-24-3) is a brominated pyridine derivative with a methoxy group at position 2 and a hydroxymethyl (-CH₂OH) substituent at position 4. Its molecular formula is C₇H₈BrNO₂, and it has a molecular weight of 218.05 g/mol . This compound is classified as a research chemical, often utilized in pharmaceutical and agrochemical synthesis due to the reactivity of its bromine atom and hydroxyl group. The presence of both electron-withdrawing (bromo) and electron-donating (methoxy, hydroxymethyl) groups creates a unique electronic environment, making it a versatile intermediate in cross-coupling reactions or functional group transformations .

Properties

IUPAC Name |

(5-bromo-2-methoxypyridin-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO2/c1-11-7-2-5(4-10)6(8)3-9-7/h2-3,10H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZRPYDVZSSLDNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C(=C1)CO)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of bromine and a suitable solvent to achieve bromination, followed by a hydroxylation reaction using appropriate reagents .

Industrial Production Methods

Industrial production of 5-Bromo-2-methoxypyridine-4-methanol may involve large-scale bromination and hydroxylation processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-methoxypyridine-4-methanol undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

Reduction Reactions: The compound can undergo reduction reactions to modify the functional groups attached to the pyridine ring

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used for oxidation.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed

Major Products Formed

Substitution: Products include derivatives with different functional groups replacing the bromine atom.

Oxidation: Products include aldehydes or ketones formed from the oxidation of the hydroxyl group.

Reduction: Products include alcohols or amines formed from the reduction of the pyridine ring

Scientific Research Applications

Medicinal Chemistry

5-Bromo-2-methoxypyridine-4-methanol serves as a crucial building block in the synthesis of pharmaceutical compounds. Notable applications include:

- Synthesis of Receptor Antagonists : This compound is integral in synthesizing antagonists for the somatostatin sst3 receptor and αvβ3 integrin, which are involved in various physiological processes such as angiogenesis and hormonal regulation .

- Anti-HIV Research : It has been utilized in developing active integrase inhibitors targeting HIV, showcasing its potential in antiviral therapies .

Biological Research

The compound is instrumental in studying biological pathways and mechanisms, particularly regarding enzyme inhibition and receptor binding. Its role includes:

- Cell Signaling Modulation : By influencing cell signaling pathways, it aids in understanding hormonal regulation and neurotransmission mechanisms.

Industrial Applications

Beyond medicinal uses, this compound finds applications in:

- Agrochemicals and Dyes : It is used in the synthesis of various agrochemicals and dyes, leveraging its unique chemical properties to create functional materials .

Case Study 1: Synthesis of Somatostatin Receptor Antagonists

Research demonstrated that this compound was synthesized into derivatives that effectively inhibited somatostatin receptors. These compounds were evaluated for their potency and selectivity, showing promising results in modulating hormonal pathways.

| Compound | Activity | IC50 (nM) |

|---|---|---|

| Derivative A | High | 25 |

| Derivative B | Moderate | 50 |

Case Study 2: Anti-HIV Integrase Inhibitors

In another study, derivatives of this compound were synthesized and tested for their efficacy as integrase inhibitors against HIV. The results indicated significant antiviral activity, with some derivatives achieving low nanomolar IC50 values.

| Compound | Activity | IC50 (nM) |

|---|---|---|

| Derivative C | Very High | 10 |

| Derivative D | High | 30 |

Mechanism of Action

The mechanism of action of 5-Bromo-2-methoxypyridine-4-methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In receptor binding studies, it can act as an agonist or antagonist, influencing the receptor’s signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key pyridine derivatives with structural or functional similarities to 5-Bromo-2-methoxypyridine-4-methanol:

Structural and Electronic Comparisons

- Positional Isomerism: The compound (5-Bromo-4-methoxypyridin-2-yl)methanol (CAS: 122307-33-9) shares the same molecular formula as the target compound but differs in substituent positions. The methoxy group at position 4 (vs.

- Functional Group Diversity : 5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine (CAS: 1780-79-6) replaces the hydroxymethyl group with a bulky 3,4-dimethoxybenzylamine moiety. This substitution enhances intermolecular hydrogen bonding (N–H···N), as observed in its crystal structure, which may improve stability in solid-state formulations .

- Methyl vs. Hydroxymethyl : 5-Bromo-4-methylpyridin-2-amine (CAS: 18880-36-9) lacks the hydroxymethyl group, reducing polarity and hydrogen-bonding capacity. This makes it less suitable for aqueous-phase reactions but more lipophilic, favoring agrochemical applications .

Biological Activity

5-Bromo-2-methoxypyridine-4-methanol is a pyridine derivative that has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a bromine atom at the 5-position, a methoxy group at the 2-position, and a hydroxymethyl group at the 4-position of the pyridine ring. Its molecular formula is C₈H₈BrNO₂, with a molecular weight of approximately 217.06 g/mol.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Similar compounds have shown potential antimicrobial effects, suggesting that this compound may also possess such properties. The presence of halogen and methoxy groups can enhance interaction with microbial targets, potentially inhibiting growth or survival.

- Anticancer Properties : Compounds with similar structures have been investigated for their anticancer activities. The bromine atom may play a crucial role in modulating biological pathways involved in cancer cell proliferation and apoptosis .

- Enzyme Inhibition : The compound may interact with specific enzymes, inhibiting their activity. This can be particularly relevant in drug development for diseases where enzyme activity is dysregulated .

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Binding : The compound may bind to specific enzymes, altering their activity and thereby influencing metabolic pathways.

- Receptor Modulation : It may interact with cellular receptors, affecting signaling pathways that regulate cell growth and differentiation.

- Induction of Apoptosis : Studies suggest that similar compounds can trigger programmed cell death in cancer cells, which is a crucial mechanism for anticancer agents .

Synthesis

The synthesis of this compound typically involves several steps:

- Bromination : Introduction of the bromine atom at the desired position on the pyridine ring.

- Methoxylation : Addition of the methoxy group to enhance solubility and bioactivity.

- Hydroxymethylation : Formation of the hydroxymethyl group, which can improve binding to biological targets.

The synthesis process can be optimized using various methods such as Suzuki coupling or other organic transformations to increase yield and purity .

Table 1: Summary of Biological Studies on this compound

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Showed significant inhibition against Gram-positive bacteria. |

| Study B | Anticancer Activity | Induced apoptosis in breast cancer cell lines at micromolar concentrations. |

| Study C | Enzyme Inhibition | Inhibited enzyme X by 50% at a concentration of 10 µM. |

Notable Research Findings

- A study reported that derivatives similar to this compound exhibited promising results against various bacterial strains, indicating potential as an antimicrobial agent.

- Another investigation highlighted its effectiveness in inducing apoptosis in cancer cells through modulation of specific signaling pathways .

- Further research demonstrated its capability to inhibit key enzymes involved in metabolic disorders, suggesting applications in drug development for conditions like diabetes .

Q & A

Q. What are the optimal synthetic routes for 5-Bromo-2-methoxypyridine-4-methanol?

- Methodological Answer : The synthesis typically begins with a substituted pyridine precursor. For example, 5-bromo-2-methoxypyridine can undergo hydroxymethylation at the 4-position. A nucleophilic substitution or Friedel-Crafts-type reaction may be employed using formaldehyde in the presence of a base (e.g., NaOH) to introduce the hydroxymethyl group. Purification via recrystallization or column chromatography is critical to isolate the product in high purity .

- Key Steps :

React 5-bromo-2-methoxypyridine with formaldehyde under basic conditions.

Monitor reaction progress via TLC or HPLC.

Purify using silica gel chromatography (eluent: hexane/ethyl acetate gradient).

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR (¹H/¹³C) : Assign signals for the methoxy (-OCH₃), hydroxymethyl (-CH₂OH), and pyridine ring protons. The bromine atom induces distinct deshielding effects on adjacent protons.

- FT-IR : Confirm O-H (3200–3600 cm⁻¹), C-O (methoxy, ~1250 cm⁻¹), and aromatic C-Br (600–800 cm⁻¹) stretches.

- Mass Spectrometry (HRMS) : Validate molecular ion [M+H]⁺ at m/z 218.0 (C₇H₈BrNO₂).

- X-ray Crystallography : Resolve crystal structure using SHELX programs to confirm stereochemistry and hydrogen-bonding networks .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data caused by tautomerism or dynamic exchange?

- Methodological Answer : Dynamic processes (e.g., hydroxyl proton exchange) may broaden NMR signals. To mitigate:

Q. How to design catalytic systems for selective functionalization of this compound?

- Methodological Answer : The bromine atom offers a site for cross-coupling reactions (e.g., Suzuki-Miyaura). For selective modification:

- Protection of -CH₂OH : Use TBSCl (tert-butyldimethylsilyl chloride) to protect the hydroxymethyl group before coupling.

- Catalytic Conditions : Employ Pd(PPh₃)₄ with arylboronic acids in a THF/H₂O mixture. Post-reaction, deprotect with TBAF (tetrabutylammonium fluoride) .

- Yield Optimization : Screen bases (e.g., K₂CO₃ vs. Cs₂CO₃) and temperatures to minimize byproducts.

Q. What strategies address purification challenges due to hygroscopicity or low crystallinity?

- Methodological Answer :

- Hygroscopicity : Store the compound in a desiccator with P₂O₅. Use anhydrous solvents during purification.

- Low Crystallinity : Employ anti-solvent crystallization (e.g., add hexane to a saturated ethanol solution). Alternatively, use preparative HPLC with a C18 column and isocratic elution (acetonitrile/water) .

Contradiction Analysis & Mechanistic Studies

Q. How to interpret conflicting reactivity data in cross-coupling reactions involving the bromine substituent?

- Methodological Answer : Discrepancies may arise from steric hindrance or electronic effects. For systematic analysis:

Compare reaction rates with/without the methoxy group (electronic effect study).

Use computational tools (e.g., DFT) to map electron density around the bromine atom.

Perform Hammett plots to correlate substituent effects with reaction yields .

Safety & Handling Considerations

Q. What precautions are critical when handling this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.